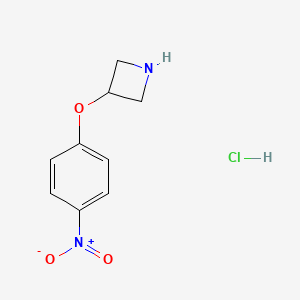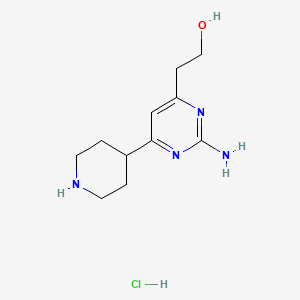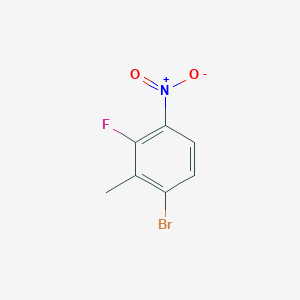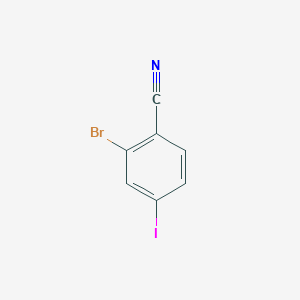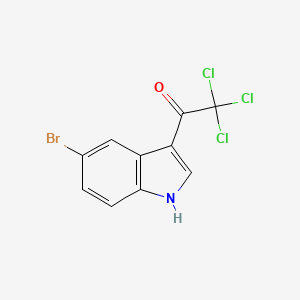
7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C12H13BrN2O2 . It has a molecular weight of 297.14 . The compound is also known by other names such as 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylic acid and 7-bromo-2-methyl-1-propyl-1H-1,3-benzodiazole-5-carboxylic acid .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI code for the compound isInChI=1S/C12H13BrN2O2/c1-3-4-15-7(2)14-10-6-8(12(16)17)5-9(13)11(10)15/h5-6H,3-4H2,1-2H3,(H,16,17) . This indicates the presence of a bromine atom, a carboxylic acid group, and a benzodiazole ring in the structure. Physical and Chemical Properties Analysis
The compound has a number of computed properties. It has a topological polar surface area of 55.1Ų, indicating its polarity . It has a XLogP3 value of 2.9, suggesting its lipophilicity . The compound has 3 rotatable bonds , which could influence its conformational flexibility.Wissenschaftliche Forschungsanwendungen
Synthesis of CCR5 Antagonists
A practical synthesis method for an orally active CCR5 antagonist, which involves the use of a related compound, demonstrates the relevance of such brominated compounds in the development of therapeutic agents. This synthesis process includes steps like esterification, Claisen type reaction, and Suzuki−Miyaura reaction, establishing a foundation for creating potent drugs for treating conditions like HIV (Ikemoto et al., 2005).
Antimicrobial Activity
Research into 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles shows that brominated compounds can be potent antimicrobial agents. The study involved synthesizing a series of new compounds and testing their antimicrobial activity, indicating the potential of brominated benzodiazoles in developing new antimicrobial drugs (Bhagat, Deshmukh, & Kuberkar, 2012).
Development of Fluorescent Probes
A new fluorescent and colorimetric pH probe based on a benzothiazole derivative has been developed, showcasing the application of such compounds in creating sensitive and selective probes for biological and chemical analyses. The probe's design allows for monitoring acidic and alkaline solutions, demonstrating the versatility of brominated benzodiazoles in scientific research (Diana et al., 2020).
Biochemische Analyse
Biochemical Properties
7-Bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain oxidoreductases, affecting their catalytic functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by acting on transcription factors, thereby altering cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA polymerases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing oxidative stress or modulating immune responses. At high doses, it can be toxic, leading to adverse effects such as liver damage or neurotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of coenzymes, further impacting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it can be transported into the mitochondria, where it affects mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its function, such as enhancing its ability to modulate enzyme activity or gene expression in specific cellular contexts .
Eigenschaften
IUPAC Name |
7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-4-15-7(2)14-10-6-8(12(16)17)5-9(13)11(10)15/h5-6H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQSAXPZTOZSAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C(=O)O)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)


![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

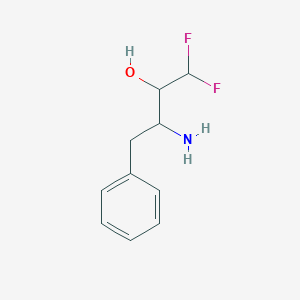
![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)
